molecular formula C18H19ClN4O3S2 B13479855 N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride

N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride

Cat. No.: B13479855
M. Wt: 439.0 g/mol
InChI Key: SZHPALXBRULKRB-UHFFFAOYSA-N
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Description

N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride is a complex organic compound that features a thiazole ring, a sulfonamide group, and an acetamide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the sulfonamide group and the acetamide moiety. Common reagents used in these reactions include thioamides, halogenated aromatics, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like ethanol or dichloromethane and may require specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its structural features, it is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole and acetamide moieties but differs in the substituents on the aromatic ring.

    N-(4-(4-methylphenyl)sulfonyl)phenyl)acetamide: Similar in structure but with a different sulfonamide group.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another sulfonamide derivative with different alkyl groups.

Uniqueness

N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the methanesulfonamide group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19ClN4O3S2

Molecular Weight

439.0 g/mol

IUPAC Name

N-[3-[[4-[4-(methanesulfonamido)phenyl]-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C18H18N4O3S2.ClH/c1-12(23)19-15-4-3-5-16(10-15)20-18-21-17(11-26-18)13-6-8-14(9-7-13)22-27(2,24)25;/h3-11,22H,1-2H3,(H,19,23)(H,20,21);1H

InChI Key

SZHPALXBRULKRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C.Cl

Origin of Product

United States

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